molecular formula C16H16O3 B1270861 Methyl 2-(4-(benzyloxy)phenyl)acetate CAS No. 68641-16-7

Methyl 2-(4-(benzyloxy)phenyl)acetate

Cat. No. B1270861
CAS RN: 68641-16-7
M. Wt: 256.3 g/mol
InChI Key: OUWFDISHMBDYON-UHFFFAOYSA-N
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Patent
US09340499B2

Procedure details

At room temperature, to a 3-L pear-shaped evaporating flask was added methyl(4-hydroxyphenyl)acetate (202 g) and potassium carbonate (233 g) which were dissolved in N,N-dimethylacetamide (DMA) (1 L). To the solution was added benzyl chloride (117 mL) at room temperature and stirred. The solution was then heated to 60° C. and stirred for 16 hours. The reaction solution was cooled to room temperature, diluted with methyl tert-butylether (MTBE) (1.3 L) and added with water (3 L) and an organic layer was extracted. The resulting organic layer was washed three times with a 1 N sodium hydroxide aqueous solution, then with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulphate. The solvent was distilled off at reduced pressure to give the titled compound (245 g) having the following physical properties.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CN(C)C(=O)C.COC(C)(C)C>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
202 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
233 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
117 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
Quantity
1.3 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted
WASH
Type
WASH
Details
The resulting organic layer was washed three times with a 1 N sodium hydroxide aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and a saturated sodium chloride solution and then dried over anhydrous magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 245 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.